Cas no 822-23-1 (Stearyl Acetate)

Stearyl Acetate structure
Stearyl Acetate structure
商品名:Stearyl Acetate
CAS番号:822-23-1
MF:C20H40O2
メガワット:312.530406951904
MDL:MFCD00043649
CID:724621
PubChem ID:87562234

Stearyl Acetate 化学的及び物理的性質

名前と識別子

    • Acetic acid, octadecylester
    • Octadecyl Acetate
    • Acetic Acid Stearyl Ester
    • Stearyl Acetate
    • Acetic Acid Octadecyl Ester
    • Acetic acid, octadecyl ester
    • n-Octadecyl ethanoate
    • 1-Octadecanol acetate
    • Acetic acid n-octadecyl ester
    • A8005KSX95
    • Octadecylacetate
    • Octadecanol acetate
    • n-Octadecyl acetate
    • 1-Octadecyl acetate
    • Stearyl acetate, >=99%
    • 1-Octadecanol acetate (6CI)
    • NSC 5546
    • D88305
    • SCHEMBL131668
    • NSC5546
    • CS-0185813
    • 72269-30-8
    • DTXSID4047759
    • 822-23-1
    • LMFA07010398
    • 1-Octadecanol Acetate;1-Octadecyl Acetate; NSC 5546; Octadecyl Acetate; Stearyl Acetate; n-Octadecyl Acetate
    • FS-4060
    • AEC STEARYL ACETATE
    • UNII-A8005KSX95
    • EINECS 212-493-1
    • Octadecyl acetic acid
    • AI3-08310
    • DTXCID3027742
    • Q27273742
    • CHEBI:179720
    • NSC-5546
    • STEARYL ACETATE [INCI]
    • AKOS015839802
    • HY-W127605
    • MFCD00043649
    • NS00014120
    • A0675
    • STEARYLACETATE
    • MDL: MFCD00043649
    • インチ: 1S/C20H40O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-22-20(2)21/h3-19H2,1-2H3
    • InChIKey: OIZXRZCQJDXPFO-UHFFFAOYSA-N
    • ほほえんだ: O=C(C)OCCCCCCCCCCCCCCCCCC

計算された属性

  • せいみつぶんしりょう: 312.30300
  • どういたいしつりょう: 312.302830514g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 22
  • 回転可能化学結合数: 18
  • 複雑さ: 226
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 8.8
  • ひょうめんでんか: 0
  • 互変異性体の数: 何もない
  • トポロジー分子極性表面積: 26.3

じっけんとくせい

  • 色と性状: 未確定
  • 密度みつど: 0.8739 (estimate)
  • ゆうかいてん: 32.84°C
  • ふってん: 352.43°C (estimate)
  • フラッシュポイント: 30 °C
  • 屈折率: 1.4527 (estimate)
  • PSA: 26.30000
  • LogP: 6.81100
  • ようかいせい: 未確定

Stearyl Acetate セキュリティ情報

  • WGKドイツ:3

Stearyl Acetate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Cooke Chemical
T7532230-25g
Octadecyl Acetate
822-23-1 >97.0%(GC)
25g
RMB 296.00 2025-02-20
TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd.
A0675-25G
Octadecyl Acetate
822-23-1 >97.0%(GC)
25g
¥240.00 2024-04-15
SHANG HAI XIAN DING Biotechnology Co., Ltd.
A0675-250g
Stearyl Acetate
822-23-1 97.0%(GC)
250g
¥1590.0 2022-05-30
TRC
S686452-25g
Stearyl Acetate
822-23-1
25g
$ 100.00 2022-06-03
eNovation Chemicals LLC
D761150-250g
STEARYL ACETATE
822-23-1 97.0%
250g
$190 2024-06-07
SHENG KE LU SI SHENG WU JI SHU
sc-215907A-250 g
Stearyl acetate,
822-23-1
250g
¥4,272.00 2023-07-10
A2B Chem LLC
AB77937-250g
Stearyl acetate
822-23-1 >97.0%(GC)
250g
$248.00 2024-04-19
SHENG KE LU SI SHENG WU JI SHU
sc-215907A-250g
Stearyl acetate,
822-23-1
250g
¥4272.00 2023-09-05
Aaron
AR003U59-250g
STEARYL ACETATE
822-23-1 97%
250g
$200.00 2023-12-13
SHENG KE LU SI SHENG WU JI SHU
sc-215907-25g
Stearyl acetate,
822-23-1
25g
¥542.00 2023-09-05

Stearyl Acetate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: Methanol
1.2 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran
1.3 Solvents: Pyridine
リファレンス
Anodic synthesis of some important alkanoic acid/esters pheromones
Yadav, Ashok K.; et al, Transactions of the SAEST, 1998, 33(4), 168-170

ごうせいかいろ 2

はんのうじょうけん
1.1 Catalysts: Tungsten hydroxide oxide phosphate (silica supported) Solvents: Chloroform ;  2 min, rt
1.2 Solvents: Diethyl ether ;  rt
1.3 Reagents: Sodium bicarbonate ,  Hydrochloric acid ,  Sodium chloride Solvents: Water
リファレンス
Silica gel-supported phosphotungstic acid (PTA) catalyzed acylation of alcohols and phenols with acetic anhydride under mild reaction conditions
Jin, Tong-Shou; et al, Journal of Chemical Research, 2003, (7), 412-414

ごうせいかいろ 3

はんのうじょうけん
1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, cerium(4+) salt (4:1) Solvents: Acetic acid
リファレンス
Catalytic esterification of alcohols, carboxylic acids and transesterification reactions with cerium(IV) triflate
Iranpoor, Nasser; et al, Bulletin of the Chemical Society of Japan, 1999, 72(3), 455-458

ごうせいかいろ 4

はんのうじょうけん
1.1 Reagents: p-Toluenesulfonic acid ;  3 h, 27 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.3 Reagents: Sodium chloride Solvents: Water
リファレンス
Facile Selective Acetylation of Primary Alcohols Using Ethyl Acetate in Acidic Medium
Ferreira Pereira da Silva, Igor ; et al, ChemistrySelect, 2023, 8(21),

ごうせいかいろ 5

はんのうじょうけん
1.1 Catalysts: 3-(Trimethoxysilyl)-1-propanesulfonic acid (ionic-liquid-based periodic mesoporous organosilica modified) ;  19 h, 60 °C
リファレンス
Synthesis of Sulfonic Acid Containing Ionic-Liquid-Based Periodic Mesoporous Organosilica and Study of Its Catalytic Performance in the Esterification of Carboxylic Acids
Elhamifar, Dawood; et al, ChemPlusChem, 2014, 79(8), 1147-1152

ごうせいかいろ 6

はんのうじょうけん
1.1 Catalysts: Amberlyst 15 Solvents: Dichloromethane ;  2 h, rt
リファレンス
Studies on Novel Synthetic Methodologies. Part 73. An efficient direct conversion of THP ethers into acetates using Amberlyst-15
Das, Biswanath; et al, Journal of Molecular Catalysis A: Chemical, 2006, 248(1-2), 185-188

ごうせいかいろ 7

はんのうじょうけん
1.1 Reagents: Sulfuric acid Solvents: Ethanol ;  4 h, 50 °C
2.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
3.1 Solvents: Pyridine ;  3 h, rt
リファレンス
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

ごうせいかいろ 8

はんのうじょうけん
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
リファレンス
An extremely fast and efficient acylation reaction of alcohols with acid anhydrides in the presence of trimethylsilyl trifluoromethanesulfonate as catalyst
Procopiou, Panayiotis A.; et al, Chemical Communications (Cambridge), 1996, (23), 2625-2626

ごうせいかいろ 9

はんのうじょうけん
1.1 Catalysts: μ4-Oxohexakis[μ-(2,2,2-trifluoroacetato-κO:κO′)]tetrazinc Solvents: Ethyl acetate ;  38 h, reflux
リファレンス
A simple, general, and highly chemoselective acetylation of alcohols using ethyl acetate as the acetyl donor catalyzed by a tetranuclear zinc cluster
Iwasaki, Takanori; et al, Synlett, 2009, (10), 1659-1663

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Lithium aluminum hydride Solvents: Diethyl ether ;  2 h, rt
2.1 Solvents: Pyridine ;  3 h, rt
リファレンス
Synthesis and evaluation of cytotoxic activity of conjugated linoleic acid derivatives (esters, alcohols, and their acetates) toward cancer cell lines
Niezgoda, Natalia; et al, European Journal of Lipid Science and Technology, 2017, 119(10),

ごうせいかいろ 11

はんのうじょうけん
1.1 Catalysts: Iodine ;  2 h, reflux; cooled
1.2 Reagents: Sodium thiosulfate Solvents: Water
リファレンス
Ethyl acetate as an acetyl surrogate for the iodine catalyzed acetylation of alcohols
Basumatary, Grace; et al, Tetrahedron Letters, 2017, 58(45), 4312-4315

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Carbon monoxide ,  Potassium iodide Catalysts: Ferrous chloride ,  1,5-Bis(diphenylphosphino)pentane ;  30 min, 20 atm, 250 °C
リファレンス
Iron-catalyzed decarbonylation reaction of aliphatic carboxylic acids leading to α-olefins
Maetani, Shinji; et al, Chemical Communications (Cambridge, 2012, 48(19), 2552-2554

ごうせいかいろ 13

はんのうじょうけん
1.1 Catalysts: Trimethylsilyl triflate Solvents: Dichloromethane
1.2 Reagents: Sodium bicarbonate Solvents: Water
リファレンス
An Extremely Powerful Acylation Reaction of Alcohols with Acid Anhydrides Catalyzed by Trimethylsilyl Trifluoromethanesulfonate
Procopiou, Panayiotis A.; et al, Journal of Organic Chemistry, 1998, 63(7), 2342-2347

ごうせいかいろ 14

はんのうじょうけん
1.1 Catalysts: 3-(Dimethoxymethylsilyl)-1-propanesulfonic acid (silica bound) ;  24 h, 60 °C
リファレンス
Sulfonic acid-functionalized periodic mesoporous organosilicas in esterification and selective acylation reactions
Karimi, Babak; et al, Catalysis Science & Technology, 2015, 5(7), 3624-3631

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Water Catalysts: 2762447-98-1 Solvents: 1,4-Dioxane ;  36 h, 125 °C
リファレンス
Dehydrogenative ester synthesis from enol ethers and water with a ruthenium complex catalyzing two reactions in synergy
Kar, Sayan; et al, Green Chemistry, 2022, 24(4), 1481-1487

Stearyl Acetate Raw materials

Stearyl Acetate Preparation Products

Stearyl Acetate 関連文献

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